Reduced Coplanarity and Torsional Barrier via Electron-Withdrawing Groups
The compound's internal rotation barrier is quantitatively influenced by its substituents. First-principles DFT calculations on substituted bithiophenes demonstrate that strong electron-withdrawing groups (EWGs) like formyl and nitro reduce backbone conjugation, leading to a reduced internal rotation barrier at a 90° dihedral angle [1]. This effect is distinct from electron-donating groups like methoxy, which increase the rotational barrier and stabilize planar structures [1].
| Evidence Dimension | Effect on Internal Rotational Barrier at 90° |
|---|---|
| Target Compound Data | Reduced barrier |
| Comparator Or Baseline | Electron-donating group (e.g., methoxy) - Increased barrier |
| Quantified Difference | Qualitative difference in barrier height |
| Conditions | DFT calculations on substituted bithiophenes |
Why This Matters
This difference in conformational flexibility directly impacts the material's ability to achieve ordered, crystalline packing in thin-film devices, influencing charge transport properties.
- [1] Lin, T.-J., & Lin, S.-T. (2015). Theoretical study on the torsional potential of alkyl, donor, and acceptor substituted bithiophene: the hidden role of noncovalent interaction and backbone conjugation. Physical Chemistry Chemical Physics, 17, 4127-4136. View Source
